N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This compound features a unique combination of a chloro-fluoro aromatic moiety and a pyrazolo-pyrimidine scaffold, which may contribute to its biological activity.
The compound is classified under the category of heterocyclic compounds, particularly those containing pyrazole and pyrimidine rings. It is identified by the Chemical Abstracts Service number 1029724-40-0, with a molecular formula of C23H23ClFN5O2 and a molecular weight of 455.92 g/mol . Its structural complexity suggests that it may interact with various biological targets, making it of interest for drug development.
The synthesis of N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not detailed in the available literature, similar compounds in the literature suggest the following general methods:
These methods highlight the complexity involved in synthesizing such heterocyclic compounds.
N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide may undergo various chemical reactions:
These reactions are essential for understanding the compound's stability and reactivity under different conditions.
The physical properties of N-(3-chloro-4-fluorophenyl)-2-{(1-ethyl...} include:
Property | Value |
---|---|
Molecular Weight | 455.92 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Boiling Point | Not specified |
Chemical properties include potential reactivity patterns based on functional groups present in the structure, including susceptibility to hydrolysis and oxidation.
N-(3-chloro-4-fluorophenyl)-2-{(1-ethyl...} has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Potential applications include:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4